molecular formula C8H6ClN5O B14378838 (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone CAS No. 89544-36-5

(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone

Cat. No.: B14378838
CAS No.: 89544-36-5
M. Wt: 223.62 g/mol
InChI Key: FXEILGRKICUPHW-UHFFFAOYSA-N
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Description

(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone is a chemical compound that features a chloropyridine and a methyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 1-methyl-1H-tetrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanol
  • (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)amine
  • (5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)ethanone

Uniqueness

(5-Chloropyridin-2-yl)(1-methyl-1H-tetrazol-5-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

89544-36-5

Molecular Formula

C8H6ClN5O

Molecular Weight

223.62 g/mol

IUPAC Name

(5-chloropyridin-2-yl)-(1-methyltetrazol-5-yl)methanone

InChI

InChI=1S/C8H6ClN5O/c1-14-8(11-12-13-14)7(15)6-3-2-5(9)4-10-6/h2-4H,1H3

InChI Key

FXEILGRKICUPHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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